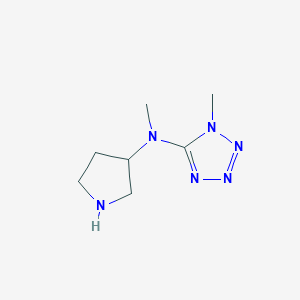![molecular formula C13H18F3N3O B7570085 2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the diazepane family and is commonly referred to as TFPD.
Mécanisme D'action
TFPD acts as a positive allosteric modulator of GABA receptors in the brain. GABA receptors are the primary inhibitory receptors in the brain and are involved in the regulation of neuronal excitability. TFPD enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a decrease in anxiety and seizures.
Biochemical and Physiological Effects:
TFPD has been shown to have a range of biochemical and physiological effects. In animal studies, TFPD has been shown to possess anticonvulsant, anxiolytic, and sedative properties. It has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. In addition, TFPD has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFPD is its high potency and selectivity for GABA receptors, making it a valuable research tool for the study of these receptors. In addition, TFPD has a low toxicity profile, making it safe for use in animal studies. However, one limitation of TFPD is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on TFPD. One area of interest is the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the study of the role of GABA receptors in the brain and their potential as targets for the development of new drugs. Additionally, TFPD could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers.
Méthodes De Synthèse
The synthesis of TFPD can be achieved through a multistep process involving the reaction of 2,6-difluoropyridine with 1,4-diazepane. The reaction is catalyzed by a palladium complex and requires the use of ethanol as a solvent. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
TFPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, TFPD has been shown to possess anticonvulsant, anxiolytic, and sedative properties, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. In neuroscience, TFPD has been used as a research tool to study the role of GABA receptors in the brain. In materials science, TFPD has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-3-1-4-12(17-11)19-6-2-5-18(7-8-19)9-10-20/h1,3-4,20H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHXFHGQNLLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC(=N2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)

![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
